

Chemical properties and structure of Epirubicin Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epirubicin Hydrochloride*

Cat. No.: *B1684453*

[Get Quote](#)

Epirubicin Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **Epirubicin Hydrochloride**. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data and experimental protocols to support further investigation and application of this potent antineoplastic agent.

Chemical and Physical Properties

Epirubicin Hydrochloride is an anthracycline antibiotic and a 4'-epimer of doxorubicin.^{[1][2]} It is an orange-red, crystalline powder.^{[3][4]} The following tables summarize its key physicochemical properties.

Table 1: General Chemical Properties of Epirubicin Hydrochloride

Property	Value	Source(s)
Chemical Formula	<chem>C27H30ClNO11</chem>	[5][6]
Molecular Weight	579.98 g/mol	[5][6][7]
CAS Number	56390-09-1	[4][5][8]
Appearance	Orange-red crystalline solid/powder	[3][4]
Melting Point	185°C (decomposition)	[4]

Table 2: Solubility of Epirubicin Hydrochloride

Solvent	Solubility	Source(s)
Water	Freely soluble; 100 mg/mL	[9][10]
Methanol	Freely soluble	[4][9]
Ethanol	Slightly soluble; Insoluble	[9][10]
Dimethyl Sulfoxide (DMSO)	100 mg/mL	[10]
Acetonitrile	Slightly soluble	[9]
Methylene Chloride	Sparingly soluble	[9]
Acetone	Insoluble	[4]
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	[8]

Table 3: Spectroscopic and Physicochemical Parameters of Epirubicin Hydrochloride

Parameter	Value	Source(s)
UV-Vis λ_{max} (in H ₂ O)	234, 252, 289, 479, 497 nm	[3][8]
pK _{a1} (phenol)	9.17	
pK _{a2} (amine)	9.93	[7]
pK _{a3} (hydroxyl)	12.67	

Chemical Structure

Epirubicin Hydrochloride is a complex molecule characterized by a tetracyclic aglycone, daunosamine sugar moiety, and a hydrochloride salt.

Caption: Chemical structure of **Epirubicin Hydrochloride**.

Mechanism of Action

The primary antineoplastic activity of **Epirubicin Hydrochloride** is achieved through a multi-faceted mechanism that ultimately leads to cell death.[2][10] The core mechanisms are DNA intercalation and inhibition of topoisomerase II.[4][10]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Epirubicin Hydrochloride**.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and evaluation of **Epirubicin Hydrochloride**.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the quantification and purity assessment of **Epirubicin Hydrochloride**.^{[11][12]}

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[11]
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[11]
- Mobile Phase: A mixture of 0.16% o-phosphoric acid solution (A) and a mixture of acetonitrile and methanol (80:20, v/v) (B) in a ratio of 60:40 (A:B).[11][12]
- Flow Rate: 1 mL/min.[11][12]
- Detection: UV detection at 233.5 nm.[11][12]
- Sample Preparation: Dissolve an accurately weighed quantity of **Epirubicin Hydrochloride** in the mobile phase to achieve a known concentration (e.g., 10 μ g/mL).[11]
- Procedure:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject a known volume (e.g., 20 μ L) of the sample solution.
 - Record the chromatogram and determine the retention time and peak area of **Epirubicin Hydrochloride**.
 - Quantify the sample by comparing its peak area with that of a standard of known concentration.

Spectroscopic Analysis

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Solvent: Deionized water or a suitable buffer.
- Sample Preparation: Prepare a dilute solution of **Epirubicin Hydrochloride** in the chosen solvent (e.g., 10 μ g/mL).
- Procedure:
 - Record the UV-Vis spectrum from 200 to 800 nm against a solvent blank.

- Identify the wavelengths of maximum absorbance (λ_{max}). The characteristic λ_{max} values for **Epirubicin Hydrochloride** are approximately 234, 252, 289, and 479 nm.[8]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **Epirubicin Hydrochloride** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet die.
 - Press the mixture under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.
- Procedure:
 - Record the IR spectrum of the KBr pellet from approximately 4000 to 400 cm^{-1} .
 - Identify characteristic peaks corresponding to the functional groups present in the **Epirubicin Hydrochloride** molecule.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve approximately 5-10 mg of **Epirubicin Hydrochloride** in about 0.7 mL of DMSO-d_6 .
- Procedure:
 - Acquire the ^1H NMR spectrum. Key chemical shifts for **Epirubicin Hydrochloride** in DMSO-d_6 include a doublet at $\delta=1.32$ ppm (H-6').
 - Acquire the ^{13}C NMR spectrum.
 - Analyze the spectra to confirm the chemical structure.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[\[10\]](#)

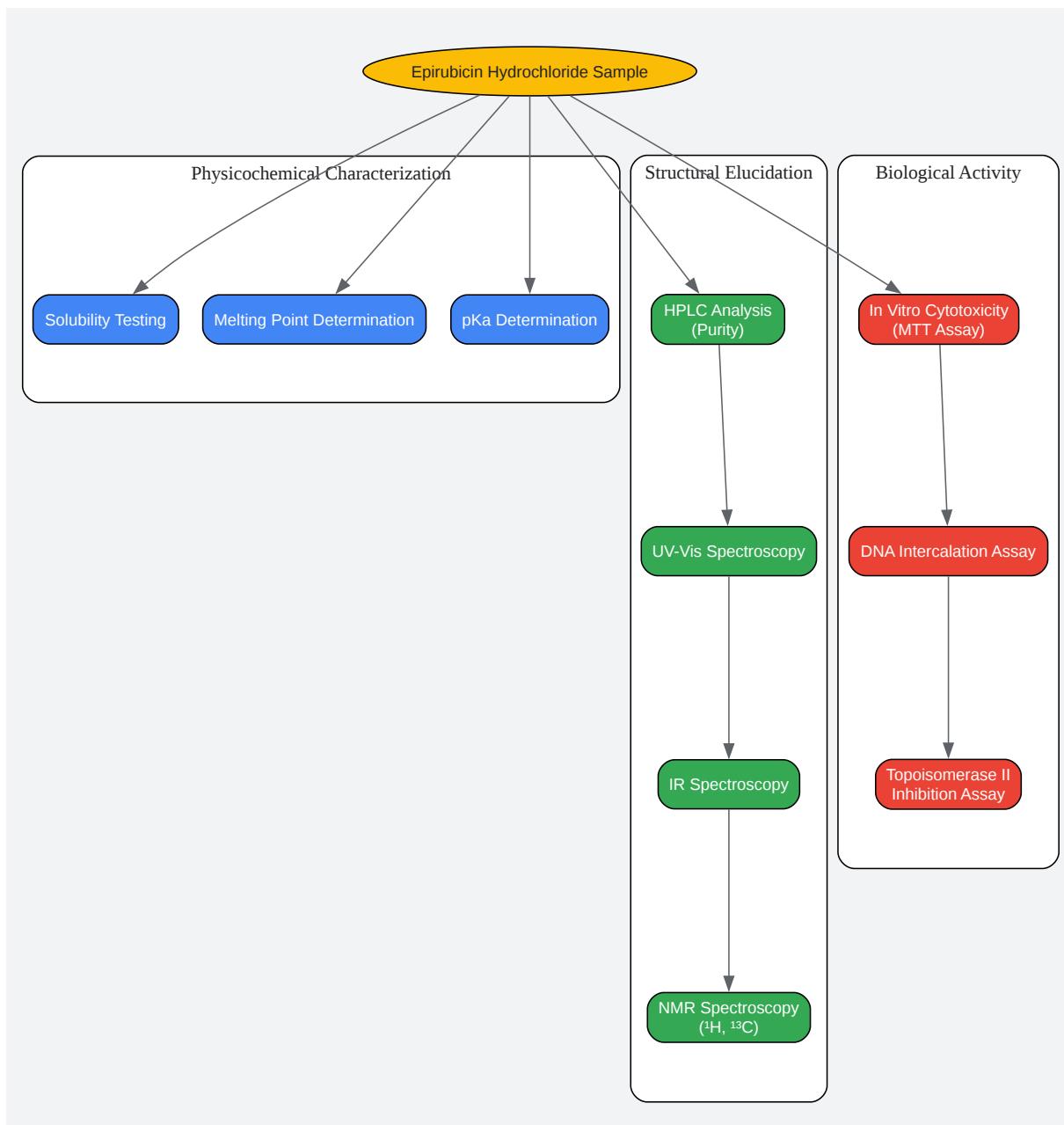
- Materials:

- Cancer cell line (e.g., MCF-7, HepG2)
- Cell culture medium and supplements
- **Epirubicin Hydrochloride**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Epirubicin Hydrochloride** and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value of **Epirubicin Hydrochloride**.

DNA Intercalation and Topoisomerase II Inhibition Assays


The mechanism of action of **Epirubicin Hydrochloride** can be investigated through DNA intercalation and topoisomerase II inhibition assays.

- Principle: The intercalation of **Epirubicin Hydrochloride** into plasmid DNA alters its conformation, leading to a change in its electrophoretic mobility on an agarose gel.
- Materials:
 - Supercoiled plasmid DNA
 - **Epirubicin Hydrochloride**
 - Agarose gel electrophoresis system
 - DNA staining agent (e.g., ethidium bromide)
- Procedure:
 - Incubate a fixed amount of supercoiled plasmid DNA with increasing concentrations of **Epirubicin Hydrochloride**.
 - Run the samples on an agarose gel.
 - Stain the gel and visualize the DNA bands under UV light.
 - Observe the shift in the mobility of the plasmid DNA bands with increasing concentrations of **Epirubicin Hydrochloride**, indicating intercalation.
- Principle: **Epirubicin Hydrochloride** stabilizes the covalent complex between topoisomerase II and DNA, leading to an accumulation of DNA cleavage products.
- Materials:
 - Human topoisomerase II enzyme
 - Supercoiled plasmid DNA (e.g., pBR322)
 - Reaction buffer containing ATP

- **Epirubicin Hydrochloride**
- Proteinase K and SDS
- Agarose gel electrophoresis system
- Procedure:
 - Incubate supercoiled plasmid DNA with topoisomerase II in the presence and absence of **Epirubicin Hydrochloride**.
 - Stop the reaction by adding SDS and proteinase K to digest the enzyme.
 - Analyze the DNA products by agarose gel electrophoresis.
 - An increase in the amount of linear and nicked DNA in the presence of **Epirubicin Hydrochloride** indicates the stabilization of the topoisomerase II-DNA cleavage complex.

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive characterization of **Epirubicin Hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **Epirubicin Hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. researchgate.net [researchgate.net]
- 6. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 7. Epirubicin Hydrochloride | C27H30ClNO11 | CID 65348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Page loading... [guidechem.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- To cite this document: BenchChem. [Chemical properties and structure of Epirubicin Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684453#chemical-properties-and-structure-of-epirubicin-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com